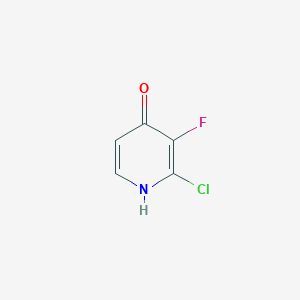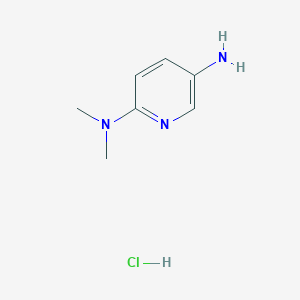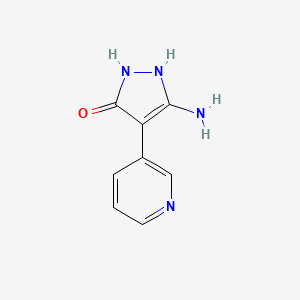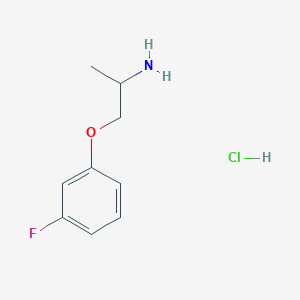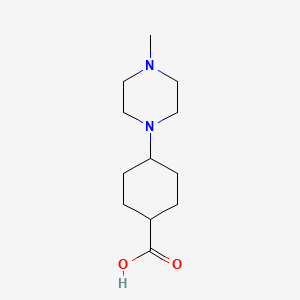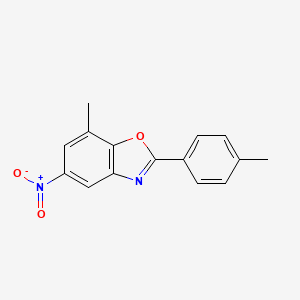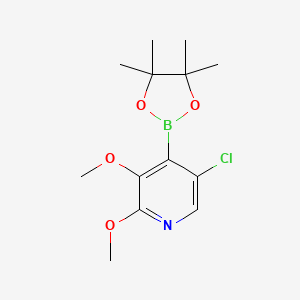![molecular formula C12H15ClF3NO2 B1473851 4-[3-(Trifluormethoxy)phenyl]oxan-4-amin-Hydrochlorid CAS No. 1795276-69-5](/img/structure/B1473851.png)
4-[3-(Trifluormethoxy)phenyl]oxan-4-amin-Hydrochlorid
Übersicht
Beschreibung
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO2 and a molecular weight of 297.7 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxan-4-amine structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride has a wide range of applications in scientific research, including :
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique trifluoromethoxy group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of new pharmaceuticals. Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it a valuable intermediate in the synthesis of agrochemicals, polymers, and electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride typically involves the following steps :
Formation of the Oxan-4-amine Core: The oxan-4-amine core can be synthesized through a series of reactions starting from commercially available precursors
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction. This step requires the use of trifluoromethoxybenzene as a starting material and appropriate reagents to facilitate the substitution.
Coupling of the Phenyl Ring to the Oxan-4-amine Core: The final step involves the coupling of the trifluoromethoxy-substituted phenyl ring to the oxan-4-amine core. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the amine group, converting it to a corresponding nitro or oxime derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the trifluoromethoxy group to a trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols, alkoxides; typically performed in polar aprotic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Nitro or oxime derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways . The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymes, receptors, or other biomolecules, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonamide: Similar in structure due to the presence of the trifluoromethoxy group, but differs in its sulfonamide functionality.
4-(Trifluoromethoxy)phenylethylamine: Shares the trifluoromethoxy group but has an ethylamine side chain instead of the oxan-4-amine structure.
Uniqueness
4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride is unique due to its combination of the trifluoromethoxy group with the oxan-4-amine structure. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)18-10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXZKJCDCMNKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)OC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


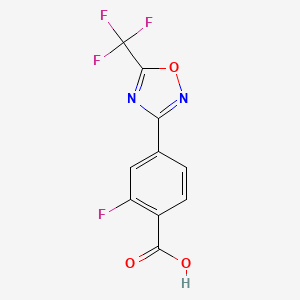

![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
![Methyl 4-[(ethoxycarbonylmethyl)amino]-3-nitrobenzoate](/img/structure/B1473775.png)
